z-8-Tetradecenyl acetate
CAS No.: 35835-80-4
Cat. No.: VC20778075
Molecular Formula: C16H30O2
Molecular Weight: 254.41 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 35835-80-4 |
---|---|
Molecular Formula | C16H30O2 |
Molecular Weight | 254.41 g/mol |
IUPAC Name | [(Z)-tetradec-8-enyl] acetate |
Standard InChI | InChI=1S/C16H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18-16(2)17/h7-8H,3-6,9-15H2,1-2H3/b8-7- |
Standard InChI Key | VZGHIFSDFDWSOD-FPLPWBNLSA-N |
Isomeric SMILES | CCCCC/C=C\CCCCCCCOC(=O)C |
SMILES | CCCCCC=CCCCCCCCOC(=O)C |
Canonical SMILES | CCCCCC=CCCCCCCCOC(=O)C |
Z-8-Tetradecenyl acetate (CAS: 35835-80-4) is a 14-carbon unsaturated acetate ester with the molecular formula C₁₆H₃₀O₂ and a molecular weight of 254.41 g/mol . It features a cis (Z) configuration at the 8th carbon of the tetradecene chain, a structural feature critical for its biological activity as a sex pheromone in Lepidoptera species like the greenheaded leafroller moth (Planotortrix octo) and brown-headed leafrollers (Ctenopseustis obliquana) . Below is a detailed analysis of its properties, biosynthesis, and applications.
Biosynthesis Pathways
Z-8-Tetradecenyl acetate is synthesized through species-specific enzymatic pathways involving fatty acid desaturases:
Key Enzymes and Pathways
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Δ10-Desaturase (desat5 gene): In P. octo and C. obliquana, palmitic acid (C16:0) undergoes Δ10-desaturation to form (Z)-10-hexadecenoic acid, which is chain-shortened to (Z)-8-tetradecenoic acid before acetylation .
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Δ5-Desaturase (desat7 gene): In C. herana, myristic acid (C14:0) is directly Δ5-desaturated to produce (Z)-5-tetradecenoic acid, which is acetylated .
Species | Precursor | Desaturase | Final Product |
---|---|---|---|
Planotortrix octo | Palmitic acid | Δ10-desaturase | Z-8-Tetradecenyl acetate |
Ctenopseustis obliquana | Palmitic acid | Δ10-desaturase | Z-8-Tetradecenyl acetate |
Ctenopseustis herana | Myristic acid | Δ5-desaturase | Z-5-Tetradecenyl acetate |
Sex Pheromone Function
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Acts as a mate attractant by binding to specialized receptors on male antennae, triggering upwind flight behavior .
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Disrupts mating in pest species like P. octo when deployed in high concentrations, preventing males from locating females .
Pest Management
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Integrated into pheromone traps for monitoring and controlling agricultural pests .
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Field trials demonstrate dose-dependent efficacy, with optimal disruption achieved at 1–10 mg/lure .
Evolutionary and Genetic Insights
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Differential expression of desaturase genes (desat5, desat7) explains pheromone diversity in sibling species .
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In C. obliquana, silencing desat5 reduces Z-8-Tetradecenyl acetate production by 90%, confirming its role in biosynthesis .
Research Gaps and Future Directions
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